

Morpholino(4-nitrophenyl)methanone: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Morpholino(4-nitrophenyl)methanone
Cat. No.:	B1267317

[Get Quote](#)

Introduction

Morpholino(4-nitrophenyl)methanone is a valuable synthetic intermediate characterized by the presence of a morpholine moiety, a ketone linker, and an electron-deficient nitrophenyl ring. This unique combination of functional groups makes it a versatile building block for the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The electron-withdrawing nature of the nitro group activates the phenyl ring for nucleophilic aromatic substitution and also allows for the facile reduction to the corresponding aniline, opening up a plethora of further synthetic transformations. This document provides detailed application notes and experimental protocols for the synthesis and key reactions of **morpholino(4-nitrophenyl)methanone**.

Chemical Properties and Data

Property	Value
Chemical Formula	C ₁₁ H ₁₂ N ₂ O ₄
Molecular Weight	236.22 g/mol
CAS Number	5397-76-2
Appearance	Expected to be a solid
Solubility	Soluble in many organic solvents such as chloroform, ethyl acetate, and acetone; practically insoluble in water. ^[1]

Note: Detailed, experimentally verified spectroscopic data for **morpholino(4-nitrophenyl)methanone** is not widely available in the cited public literature. The data for similar compounds can be used for preliminary characterization.

Applications in Synthesis

The primary utility of **morpholino(4-nitrophenyl)methanone** as a synthetic building block stems from the reactivity of its two key functional domains: the 4-nitrophenyl group and the ketone moiety.

1. Precursor to (4-Aminophenyl)(morpholino)methanone:

The most prominent application of **morpholino(4-nitrophenyl)methanone** is its role as a precursor to (4-aminophenyl)(morpholino)methanone. The reduction of the nitro group to an amine is a critical step in the synthesis of various pharmaceutical agents. The resulting aniline is a versatile intermediate that can undergo a wide range of chemical transformations, including diazotization, acylation, and condensation reactions, to build more complex molecular architectures.

2. Synthesis of Heterocyclic Compounds:

The presence of both a ketone and a reactive aromatic ring makes **morpholino(4-nitrophenyl)methanone** a potential precursor for the synthesis of various heterocyclic compounds. The ketone can participate in condensation reactions with binucleophiles to form

heterocycles, while the activated nitro-phenyl ring can be a substrate for the construction of fused ring systems.

3. Modification of the Morpholine Ring:

While the morpholine ring is generally stable, its presence can influence the overall properties of the molecule, such as solubility and biological activity. In drug discovery, the morpholine moiety is often used to improve the pharmacokinetic profile of a compound.

Experimental Protocols

Protocol 1: Synthesis of **Morpholino(4-nitrophenyl)methanone**

This protocol describes the synthesis of **morpholino(4-nitrophenyl)methanone** from 4-nitrobenzoyl chloride and morpholine. The reaction is a nucleophilic acyl substitution.

Materials:

- 4-Nitrobenzoyl chloride
- Morpholine
- Triethylamine (or another suitable base)
- Dichloromethane (or another suitable aprotic solvent)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolve 1.0 equivalent of 4-nitrobenzoyl chloride in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0 °C using an ice bath.
- In a separate flask, dissolve 1.1 equivalents of morpholine and 1.2 equivalents of triethylamine in dichloromethane.
- Add the morpholine/triethylamine solution dropwise to the 4-nitrobenzoyl chloride solution at 0 °C with constant stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude product can be purified by recrystallization or column chromatography on silica gel.

Expected Yield: High.

Protocol 2: Reduction of **Morpholino(4-nitrophenyl)methanone** to (4-Aminophenyl)(morpholino)methanone

This protocol details the catalytic hydrogenation of the nitro group of **morpholino(4-nitrophenyl)methanone** to the corresponding amine.

Materials:

- **Morpholino(4-nitrophenyl)methanone**
- Palladium on carbon (5% or 10% Pd/C)

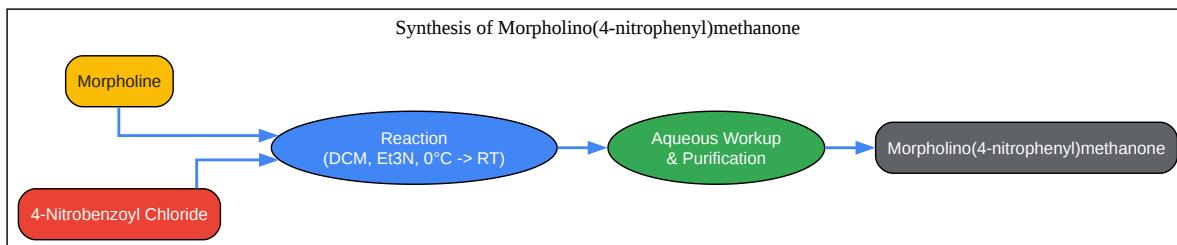
- Ethanol (or another suitable solvent like ethyl acetate or THF)
- Hydrogen gas source (hydrogen balloon or hydrogenation apparatus)
- Celite or another filter aid
- Standard laboratory glassware for hydrogenation

Procedure:

- In a flask suitable for hydrogenation, dissolve **morpholino(4-nitrophenyl)methanone** in ethanol.
- Carefully add a catalytic amount of palladium on carbon (typically 5-10 mol% of the substrate).
- Seal the flask and purge the system with nitrogen, followed by hydrogen gas.
- Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
- Monitor the reaction progress by TLC until the starting material is completely consumed.
- Once the reaction is complete, carefully purge the system with nitrogen to remove excess hydrogen.
- Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.
- Combine the filtrates and remove the solvent under reduced pressure to yield (4-aminophenyl)(morpholino)methanone.

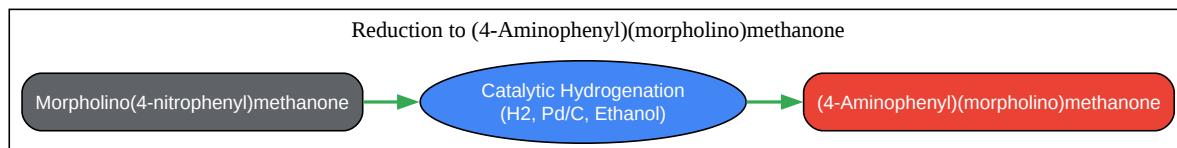
Expected Yield: Quantitative to high.

Data Presentation


Table 1: Synthesis of **Morpholino(4-nitrophenyl)methanone** - Reaction Parameters

Parameter	Value	Reference
Starting Materials	4-Nitrobenzoyl chloride, Morpholine	Inferred from standard amide synthesis
Solvent	Dichloromethane	[2]
Base	Triethylamine	[2]
Temperature	0 °C to Room Temperature	[2]
Reaction Time	30 min to 4 hours	[2]

Table 2: Reduction of **Morpholino(4-nitrophenyl)methanone** - Reaction Parameters


Parameter	Value	Reference
Catalyst	Palladium on Carbon (Pd/C)	General knowledge on nitro reduction
Solvent	Ethanol, Ethyl Acetate, THF	General knowledge on nitro reduction
Reducing Agent	Hydrogen Gas	General knowledge on nitro reduction
Temperature	Room Temperature	General knowledge on nitro reduction
Pressure	Atmospheric (balloon) to 8 bar	General knowledge on nitro reduction

Visualizations

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Morpholino(4-nitrophenyl)methanone**.

[Click to download full resolution via product page](#)

Caption: Key transformation of the synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [Morpholino(4-nitrophenyl)methanone: A Versatile Building Block in Synthetic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267317#morpholino-4-nitrophenyl-methanone-as-a-synthetic-building-block>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com